molecular formula C20H17FN2O3S B2445311 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzimidamide CAS No. 629605-94-3

2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzimidamide

Cat. No.: B2445311
CAS No.: 629605-94-3
M. Wt: 384.43
InChI Key: NEEXFBRRAOSVMY-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide is a synthetic organic compound that belongs to the class of benzimidamides. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: of a suitable aromatic precursor.

    Reduction: of the nitro group to an amine.

    Fluorination: using a fluorinating agent.

    Sulfonylation: to introduce the phenylsulfonyl group.

    Amidation: to form the final benzimidamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxyphenyl)benzimidamide
  • N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide
  • 2-fluoro-N-(phenylsulfonyl)benzimidamide

Uniqueness

The presence of both the fluorine and phenylsulfonyl groups in 2-fluoro-N-(4-methoxyphenyl)-N’-(phenylsulfonyl)benzimidamide might confer unique properties, such as increased lipophilicity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-N-(4-methoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-26-16-13-11-15(12-14-16)22-20(18-9-5-6-10-19(18)21)23-27(24,25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEXFBRRAOSVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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